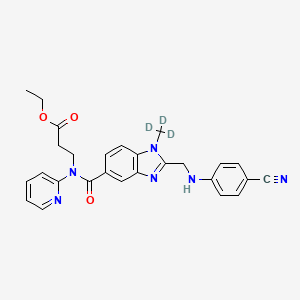
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester
Vue d'ensemble
Description
Deacetamidine cyano dabigatran-d3 ethyl ester (DCDE) is a novel compound developed as a potential anticoagulant drug. It is a derivative of dabigatran, a direct thrombin inhibitor and a potent anticoagulant. DCDE is a prodrug of dabigatran, and has been developed as an alternative to dabigatran due to its improved pharmacokinetic properties.
Mécanisme D'action
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester works by inhibiting the activity of thrombin, a key enzyme in the coagulation cascade. Thrombin is responsible for the conversion of fibrinogen to fibrin, which is essential for the formation of a clot. Deacetamidine Cyano Dabigatran-d3 Ethyl Ester binds to thrombin, preventing it from converting fibrinogen to fibrin. This leads to a decrease in the formation of clots, and thus Deacetamidine Cyano Dabigatran-d3 Ethyl Ester can be used to prevent or treat thrombotic disorders.
Biochemical and Physiological Effects
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has been found to have a variety of biochemical and physiological effects. In addition to its anticoagulant activity, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has been shown to reduce platelet aggregation and to inhibit the formation of fibrin clots. Additionally, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has been found to have anti-inflammatory and antioxidant properties. It has also been shown to reduce the production of pro-inflammatory cytokines, which could potentially lead to improved therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, and can be produced in a laboratory setting. Additionally, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has a longer half-life than dabigatran, which could lead to improved therapeutic efficacy. However, there are some limitations to the use of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester in laboratory experiments. It is relatively expensive to produce, and its effects on the body are not yet fully understood. Additionally, the long-term safety of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester is not yet known, and further research is needed to assess its safety and efficacy.
Orientations Futures
There are several potential future directions for Deacetamidine Cyano Dabigatran-d3 Ethyl Ester research. Further studies are needed to assess the long-term safety and efficacy of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester. Additionally, studies are needed to explore the potential therapeutic applications of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester, such as its use as an anticoagulant or anti-inflammatory agent. Additionally, further research is needed to assess the pharmacokinetics of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester, as well as its potential interactions with other drugs. Finally, further studies are needed to explore the potential for Deacetamidine Cyano Dabigatran-d3 Ethyl Ester to be used in combination with other drugs to enhance its therapeutic effects.
Applications De Recherche Scientifique
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has been studied extensively in the laboratory setting as a potential anticoagulant drug. In a recent study, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester was found to be more effective than dabigatran in inhibiting thrombin activity in vitro. Additionally, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester was found to have a longer half-life than dabigatran, which could potentially lead to improved therapeutic efficacy. Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has also been studied for its ability to inhibit platelet aggregation, and it has been shown to be more effective than dabigatran in this regard.
Propriétés
IUPAC Name |
ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21/h4-12,14,16,30H,3,13,15,18H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOESGNDSVMDK-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OCC)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)


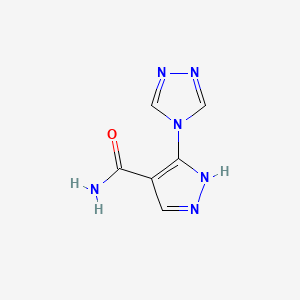
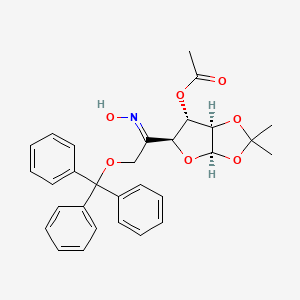
![7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B585578.png)
![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)
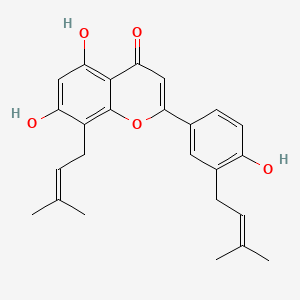

![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)
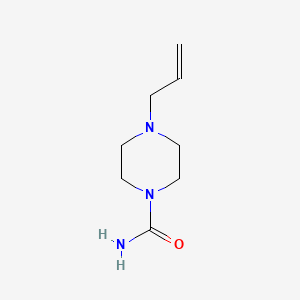
![N-[2-(3-Hydroxy-1-propyn-1-yl)phenyl]acetamide](/img/structure/B585590.png)